molecular formula C19H18F2N2O B13075498 2,6-Difluoro-N-(4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)benzamide

2,6-Difluoro-N-(4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)benzamide

Cat. No.: B13075498
M. Wt: 328.4 g/mol
InChI Key: IFQBTYRDMPTPKD-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)benzamide is a synthetic organic compound characterized by the presence of difluorobenzamide and tetrahydropyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-(4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)aniline.

    Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 2,6-difluorobenzoic acid and the amine group of 4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)aniline.

Industrial Production Methods

The industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

2,6-Difluoro-N-(4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-(4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-N-(4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)benzamide is unique due to the combination of difluorobenzamide and tetrahydropyridinyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H18F2N2O

Molecular Weight

328.4 g/mol

IUPAC Name

2,6-difluoro-N-[4-(4-methyl-1,2,3,6-tetrahydropyridin-5-yl)phenyl]benzamide

InChI

InChI=1S/C19H18F2N2O/c1-12-9-10-22-11-15(12)13-5-7-14(8-6-13)23-19(24)18-16(20)3-2-4-17(18)21/h2-8,22H,9-11H2,1H3,(H,23,24)

InChI Key

IFQBTYRDMPTPKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CNCC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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